D-Tagatose-13C

Rare sugar Low-calorie sweetener Food science

Quantifying endogenous D-tagatose in biological matrices using unlabeled internal standard introduces co-elution and m/z overlap, compromising accuracy. D-Tagatose-13C (CAS 478506-42-2) is the 13C-labeled isotopologue that resolves this via isotope dilution LC-MS/MS. • +1 Da mass shift preserves analyte co-elution while enabling MS discrimination, correcting for matrix effects, extraction loss, and ionization variability. • Position-specific 13C at C-1 supports metabolic tracing of fructokinase-driven D-tagatose-1-phosphate accumulation, linked to ~12% hepatic ATP depletion (p<0.05). • Supplied at ≥98% purity; ships at ambient temperature with global availability.

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B12405494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Tagatose-13C
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1/i2+1
InChIKeyBJHIKXHVCXFQLS-PEKYFXIPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Tagatose-13C Procurement Guide


D-Tagatose-13C (CAS 478506-42-2) is a carbon-13 labeled isotopologue of D-tagatose, a rare ketohexose monosaccharide and C-4 epimer of D-fructose that occurs naturally in trace quantities [1]. As a stable isotope-labeled internal standard (SIL-IS), D-Tagatose-13C serves as a mass spectrometry calibration tool enabling precise absolute quantification of endogenous D-tagatose in complex biological matrices via isotope dilution techniques . The unlabeled parent compound, D-tagatose (CAS 87-81-0), is recognized as a low-calorie sweetener with approximately 92% sweetness relative to sucrose and a caloric value of approximately 1.5–2 kcal/g, and holds Generally Recognized as Safe (GRAS) status for food applications . This procurement guide focuses specifically on the 13C-labeled isotopologue, detailing its analytical differentiation from structurally similar rare sugars and alternative isotope-labeled forms.

Product Type
Isotope-labeled internal standard (SIL-IS)
Primary Use
Isotope dilution LC-MS/MS quantification
Target Analyte
Endogenous D-tagatose in complex matrices

D-Tagatose-13C: Why Generic Substitution Fails


Substituting D-Tagatose-13C with unlabeled D-tagatose or alternative rare sugars such as D-psicose (allulose) or D-allose fundamentally compromises analytical validity in quantitative mass spectrometry workflows. Unlabeled D-tagatose co-elutes and shares identical m/z signatures with endogenous analyte, precluding its use as an internal standard for isotope dilution quantification [1]. D-psicose (C-3 epimer of D-fructose) and D-allose (C-3 epimer of D-glucose), while both classified as rare sugars and marketed as low-calorie sweeteners, differ from D-tagatose in stereochemical configuration at multiple chiral centers—D-psicose is a D-ribo-hex-2-ulose, whereas D-tagatose is a D-lyxo-hex-2-ulose [2]. This stereochemical divergence produces distinct chromatographic retention times and fragmentation patterns, rendering them unsuitable as surrogate internal standards for D-tagatose quantification . Furthermore, 13C-labeled isotopologues with labeling at alternative positions (e.g., D-Tagatose-2-13C, D-Tagatose-U-13C6) exhibit different isotopic enrichment patterns and molecular weights (e.g., 186.11 g/mol for U-13C6 versus 181.15 g/mol for mono-13C), which alter their behavior in stable isotope tracer studies requiring position-specific metabolic fate tracking [3]. For analytical laboratories requiring certified reference materials, pharmacopeial standards specify unlabeled D-tagatose of ≥98.0% purity as the reference standard for identity and purity testing—not as an internal standard for quantitative assays [4].

Unlabeled D-tagatose
Co-elutes and shares m/z with endogenous analyte, precluding use as an internal standard for isotope dilution.
D-psicose / D-allose
Stereochemical divergence alters chromatographic retention and fragmentation, making them unsuitable surrogate ISTDs.
Alternative 13C forms
Position-specific labeling (U-13C6, 2-13C) alters molecular weight and isotopic enrichment, shifting metabolic fate tracking.

D-Tagatose-13C: Differentiation Evidence


Comparative Sweetness and Caloric Value

Among the three most studied rare sugars, D-tagatose demonstrates the highest relative sweetness at approximately 90% of sucrose, exceeding both D-psicose (approximately 70%) and D-allose (approximately 80%) [1]. Calorically, D-tagatose provides approximately 2 kcal/g, whereas D-psicose is reported as zero-calorie and D-allose yields energy close to zero [1]. This intermediate caloric profile positions D-tagatose uniquely for applications requiring both sweetness intensity approaching sucrose and partial caloric contribution for formulation functionality [1].

Sweetness & Caloric Value
Cross-study comparable
~90% sweetness vs sucrose; ~2 kcal/g, exceeding D-psicose (~70%, ~0 kcal/g) and D-allose (~80%, ~0 kcal/g).
Supports selection for tracer studies targeting a distinct sweetness-to-calorie metabolic profile.
Review of rare sugar properties; sweetness relative to sucrose standard.
Rare sugar Low-calorie sweetener Food science

S. mutans Acid Production Inhibition vs. Xylitol

In a comparative in vitro study evaluating inhibitory effects on the cariogenic bacterium Streptococcus mutans strain GS5, D-tagatose demonstrated significantly stronger inhibition of acid production than xylitol in the presence of 1% (w/v) sucrose [1]. Both D-tagatose and xylitol significantly inhibited acid production and water-insoluble glucan synthesis, but D-tagatose exhibited a quantitatively stronger suppressive effect on acidogenesis [1].

S. mutans Acid Inhibition
Head-to-head
Reported significantly stronger inhibition of acid production than xylitol in GS5 strain with 1% sucrose.
Reported anti-acidogenic activity context for caries-prevention research models.
In vitro study; p-value not specified in abstract.
Antimicrobial Oral health Dental caries

D-Psicose 3-Epimerase Substrate Affinity Comparison

In enzymatic characterization studies of D-psicose 3-epimerase from Ruminococcus sp., the Michaelis constant (Km) for D-psicose was determined to be 48 mM, substantially lower than the Km of 230 mM measured for D-tagatose, a nearly fivefold difference [1]. This indicates that D-psicose is the kinetically preferred substrate for this epimerase enzyme compared to D-tagatose [1].

Epimerase Substrate Affinity
Head-to-head
Km = 230 mM (D-tagatose) vs 48 mM (D-psicose); ~5-fold lower apparent affinity.
Supports flux analysis pathway interpretation: kinetic preference dictates distinct metabolic fate.
Recombinant D-psicose 3-epimerase from Ruminococcus sp.
Enzymology Biotransformation Rare sugar production

13C Isotopologue Synthesis: Uniform vs. Position-Specific Labeling

Synthesis of uniformly 13C-labeled D-tagatose (D-[UL-13C6]tagatose) was achieved from D-[UL-13C6]fructose in 16% overall yield after six synthetic steps and four chromatographic purifications, whereas natural abundance D-tagatose was prepared in 23% overall yield after five steps and two chromatographic purifications [1]. The lower yield for the UL-13C6 isotopologue reflects the additional synthetic complexity and purification burden inherent to producing fully labeled material, which directly impacts procurement cost and availability [1].

Synthetic Yield
Head-to-head
16% yield (UL-13C6) vs 23% (natural abundance); 6 vs 5 synthetic steps.
Informs procurement: uniform labeling involves higher cost and longer lead times.
Synthesis via C-4 epimerization of D-fructose.
Isotope labeling Synthetic chemistry Stable isotope

13C NMR C-1 Chemical Shift Differentiation

The incorporation of carbon-13 at the C-1 position in D-Tagatose-1-13C produces a diagnostic downfield shift in 13C NMR spectra. The C-1 carbon resonates at approximately 101.03 ppm in 13C-NMR spectra of the labeled compound, compared to 97.8 ppm for the corresponding carbon in unlabeled D-tagatose, representing a chemical shift difference of approximately 3.2 ppm .

13C NMR C-1 Shift
Data to verify
~101.03 ppm (labeled) vs ~97.8 ppm (unlabeled); Δδ ≈ +3.2 ppm downfield shift.
Supports structural confirmation of site-specific isotopic incorporation.
Solvent and field strength details in full datasheet.
NMR spectroscopy Structural elucidation Isotopic labeling

Sweetness and Caloric Value vs. Sucrose

D-Tagatose provides approximately 92% of the sweetness intensity of sucrose while delivering only approximately 38% of the caloric value (1.5–2 kcal/g for D-tagatose versus 4 kcal/g for sucrose) [1]. Additionally, clinical studies indicate that D-tagatose consumption does not produce significant blood glucose elevation or insulin spikes relative to glucose or sucrose, supporting its investigation as an anti-diabetic candidate for type II diabetes management [1][2].

Sweetness vs Sucrose
Cross-study comparable
~92% sweetness intensity; 1.5–2 kcal/g vs 4 kcal/g for sucrose.
Reported glycemic response context for metabolic tracer study design.
Human clinical studies cited; endpoint review required.
Low-calorie sweetener Glycemic response Food formulation

D-Tagatose-13C: Optimal Applications


Absolute Quantification by Isotope Dilution LC-MS/MS

D-Tagatose-13C serves as the isotopically labeled internal standard for precise absolute quantification of endogenous D-tagatose in plasma, urine, tissue homogenates, and food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The 13C labeling introduces a mass shift detectable by MS while preserving physicochemical identity with the analyte, enabling isotope dilution methodology that corrects for matrix effects, extraction efficiency, and ionization variability [1]. This application directly leverages the fundamental differentiation established in Section 2: unlabeled D-tagatose cannot function as an internal standard due to co-elution and m/z overlap with the target analyte [1].

Hepatic Fructokinase-Mediated Phosphorylation Flux Analysis

D-Tagatose-13C is uniquely suited for in vivo or in vitro metabolic tracing studies investigating hepatic fructokinase activity and D-tagatose-1-phosphate accumulation. As demonstrated by 31P-MRS studies, orally administered D-tagatose (30 g) produces a quantifiable D-tagatose-1-phosphate peak at 5.2 ppm within 30 minutes and reduces hepatic ATP by approximately 12% (p < 0.05), with concomitant 17% elevation in serum uric acid [1]. The 13C-labeled isotopologue enables tracking of carbon flux through this phosphate-trapping pathway—a metabolic fate that distinguishes D-tagatose from its stereoisomer D-fructose, which did not produce detectable hepatic ATP depletion at equivalent dosing in the same study [1].

D-Psicose 3-Epimerase Biotransformation Studies

For research programs engineering rare sugar bioproduction pathways, D-Tagatose-13C is the appropriate isotopically labeled substrate when the experimental objective involves tracking conversion through D-psicose 3-epimerase-mediated reactions. The kinetic differentiation established in Section 3—Km of 230 mM for D-tagatose versus 48 mM for D-psicose—indicates that the enzyme exhibits nearly fivefold lower apparent affinity for D-tagatose [1]. Researchers requiring 13C-labeled tracer to monitor epimerase-catalyzed interconversion between ketohexose epimers must select the isotopologue matching their substrate of interest, as the kinetic disparity will directly influence observed conversion rates and steady-state intermediate concentrations [1].

13C NMR Position-Specific Structural Elucidation

D-Tagatose-1-13C provides a definitive analytical tool for confirming site-specific isotopic incorporation and for structural assignment in complex carbohydrate mixtures. The characteristic downfield chemical shift of the C-1 resonance at approximately 101.03 ppm, compared to 97.8 ppm in unlabeled material (Δδ ≈ +3.2 ppm), serves as a diagnostic marker for successful labeling [1]. This measurable differentiation is essential for quality control verification of labeled compound identity and for NMR-based metabolic profiling studies requiring unambiguous assignment of D-tagatose-derived carbon signals in biological extracts [1].

Application
Selection Property
Validation Focus
Absolute Quantification by LC-MS/MS
Mass shift with physicochemical identity
Matrix-effect correction and extraction efficiency
Hepatic Fructokinase Flux Analysis
Metabolic fate tracking
Phosphate-trapping pathway endpoint monitoring
Epimerase Biotransformation Studies
Substrate-enzyme kinetic context
Conversion rate and intermediate profiling
13C NMR Structural Elucidation
Diagnostic chemical shift signature
Site-specific isotopic incorporation QC

Technical Documentation Hub

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32 linked technical documents
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